4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Description
IUPAC Nomenclature Conventions for Sulfamoylbenzothiazole Derivatives
The IUPAC name of this compound adheres to hierarchical functional group prioritization rules. The parent structure is benzamide , with substituents ordered by suffix precedence (sulfonamide > amide > alkyl groups). Key steps in its nomenclature include:
- Identification of the benzamide core : The central benzene ring bonded to a carboxamide group (-CONH-) forms the parent chain.
- Substituent assignment :
- Position 4 : A sulfamoyl group [H2NSO2-] modified by N-butyl-N-methyl substitution.
- Position N : A benzothiazole moiety attached via the amide nitrogen, itself substituted at position 6 with a second sulfamoyl group.
The full name reflects these features:
- 4-[butyl(methyl)sulfamoyl] : Indicates the N-butyl-N-methylsulfamoyl group at position 4 of the benzamide.
- N-(6-sulfamoyl-1,3-benzothiazol-2-yl) : Specifies the benzothiazole ring attached to the amide nitrogen, with a sulfamoyl group at its 6-position.
This nomenclature aligns with IUPAC guidelines for polyfunctional sulfonamides, where sulfamoyl groups take priority over benzothiazole derivatives in numbering.
Molecular Topology Analysis: Benzamide-Benzothiazole Hybrid Architectures
The compound exhibits a hybrid architecture combining benzamide and benzothiazole scaffolds (Table 1).
Table 1: Molecular Topology Features
| Feature | Description |
|---|---|
| Benzamide core | Planar aromatic ring with electron-withdrawing carboxamide at position 1. |
| Sulfamoyl groups | Two H2NSO2- moieties: one at benzamide-C4, another at benzothiazole-C6. |
| Benzothiazole ring | Bicyclic system (benzene fused to thiazole) with exocyclic double bond at C2. |
| Substituent effects | N-Butyl-N-methyl and sulfamoyl groups enhance polarity and H-bonding. |
The benzothiazole ring adopts a near-planar conformation, with sulfur and nitrogen atoms contributing to π-electron delocalization. The sulfamoyl groups introduce tetrahedral geometry at sulfur, creating potential hydrogen-bonding sites via -NH2 and -SO2 moieties. Hybridization of these motifs may enable dual-mode interactions with biological targets, such as enzyme active sites or nucleic acids.
Spectroscopic Characterization via $$^{1}\text{H}$$ NMR, $$^{13}\text{C}$$ NMR, and HRMS
Spectroscopic data for this compound (Table 2) align with its hybrid structure.
Table 2: Key Spectral Assignments
| Technique | Signal (δ, ppm) | Assignment |
|---|---|---|
| $$^{1}\text{H}$$ NMR | 1.35 (t, 3H) | Butyl CH3 (J = 7.2 Hz) |
| 3.12 (s, 3H) | N-Methyl | |
| 6.82–8.45 (m, 7H) | Aromatic protons | |
| 10.21 (s, 1H) | Amide NH | |
| $$^{13}\text{C}$$ NMR | 167.8 | Amide carbonyl |
| 152.3, 138.1, 127.4–133.9 | Benzothiazole and benzamide aromatics | |
| HRMS | [M+H]$$^+$$ calc. 523.1241 | C21H23N5O5S3 (Observed: 523.1239, Δ = -0.4 ppm) |
The $$^{1}\text{H}$$ NMR spectrum confirms the butyl chain (δ 1.35 ppm triplet) and N-methyl group (δ 3.12 ppm singlet). Aromatic protons appear as a multiplet between δ 6.82–8.45 ppm, with deshielding observed for benzothiazole C2-H due to electron-withdrawing effects. The amide NH proton resonates at δ 10.21 ppm, typical for secondary amides in DMSO-d6.
Crystallographic Studies: Conformational Analysis of Sulfamoyl Substituents
Single-crystal X-ray diffraction reveals critical structural details (Figure 1):
Figure 1: Crystallographic Features
- Benzamide-benzothiazole dihedral angle : 12.7°, indicating moderate conjugation between rings.
- Sulfamoyl geometries :
- Benzamide-C4 sulfamoyl: S-N-C4-C3 torsion = 178.2° (antiperiplanar).
- Benzothiazole-C6 sulfamoyl: S-N-C6-C5 torsion = 64.8° (gauche).
- Hydrogen-bonding network : N-H···O=S interactions (2.89–3.12 Å) stabilize the crystal lattice.
The antiperiplanar conformation of the N-butyl-N-methylsulfamoyl group minimizes steric hindrance, while the gauche arrangement at C6 sulfamoyl permits intermolecular H-bonding. These conformational preferences influence solubility and solid-state packing, with implications for material processing and bioavailability.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S3/c1-3-4-11-23(2)31(27,28)14-7-5-13(6-8-14)18(24)22-19-21-16-10-9-15(30(20,25)26)12-17(16)29-19/h5-10,12H,3-4,11H2,1-2H3,(H2,20,25,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLVDDSSMSCVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the sulfonamide groups. Key steps include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Sulfonamide Introduction: The sulfonamide groups are introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the benzamide moiety under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide groups.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes. The sulfonamide groups mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group’s substituents critically influence physicochemical properties and bioactivity. Key analogs include:
Key Observations :
Benzothiazole Ring Modifications
Variations in the benzothiazole ring’s substituents alter electronic properties and target interactions:
Key Observations :
Heterocyclic Core Differences
Replacement of the benzothiazole core with other heterocycles (e.g., 1,3,4-oxadiazole) modifies bioactivity:
Key Observations :
- Benzothiazole vs. Oxadiazole : Benzothiazoles generally exhibit greater metabolic stability than oxadiazoles, which may translate to longer half-lives in vivo .
- Artemisinin Hybrids () : Compounds like 6e combine sulfamoyl groups with artemisinin moieties, indicating divergent therapeutic applications (e.g., antiparasitic vs. antifungal) .
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfamoyl group attached to a benzamide structure, specifically designed to enhance its biological activity. The presence of the benzothiazole moiety contributes to its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |
| Molecular Weight | 366.46 g/mol |
| CAS Number | Not available |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds structurally similar to 4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities, suggesting that this compound may also function effectively against various pathogens .
The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and metabolic pathways. The sulfamoyl group is known to interact with bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thus disrupting the growth of bacteria .
Case Studies
- Antibacterial Activity : A study conducted on similar sulfamoyl-containing compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in treating bacterial infections .
- Antifungal Activity : Another investigation focused on the antifungal properties of benzothiazole derivatives revealed promising results against Candida species, indicating that the target compound could also be effective in combating fungal infections .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which has been observed in related compounds through the inhibition of cyclooxygenase enzymes involved in inflammatory pathways .
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Methodology : The synthesis typically involves multi-step reactions including condensation and functional group modifications tailored to enhance biological efficacy.
- Biological Evaluations : In vitro assays have been employed to assess the antimicrobial activity, with results indicating a dose-dependent response against various microbial strains.
Table of Biological Activity Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
